molecular formula C4H8FNO2 B1338200 2-Fluoro-N-methoxy-N-methylacetamide CAS No. 86455-17-6

2-Fluoro-N-methoxy-N-methylacetamide

Cat. No. B1338200
CAS RN: 86455-17-6
M. Wt: 121.11 g/mol
InChI Key: GZDGUPMUKOMHGS-UHFFFAOYSA-N
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Description

The compound 2-Fluoro-N-methoxy-N-methylacetamide is a fluorinated acetamide derivative. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and properties of related fluorinated acetamides and their potential applications. For instance, the synthesis and reactivity of N-methoxy-N-methyl-(1,3-benzothiazol-2-ylsulfonyl)fluoroacetamide, a building block for Julia olefination, is reported in one of the papers . This suggests that similar methodologies could potentially be applied to the synthesis of 2-Fluoro-N-methoxy-N-methylacetamide.

Synthesis Analysis

The synthesis of related fluorinated acetamides involves the use of fluoroacetyl chloride for acylation reactions with various amines, as described in the synthesis of twenty new N-monosubstituted fluoroacetamides . The process yields a range of products with different substituents and demonstrates the versatility of fluoroacetamide chemistry. The synthesis of N-methoxy-N-methyl-(1,3-benzothiazol-2-ylsulfonyl)fluoroacetamide also highlights the use of a fluorinated intermediate in the preparation of alpha-fluorovinyl Weinreb amides and alpha-fluoroenones .

Molecular Structure Analysis

The molecular structure of fluorinated acetamides is characterized by the presence of a fluorine atom, which can significantly influence the chemical reactivity and physical properties of the molecule. The fluorine atom is highly electronegative, which can lead to increased stability of the carbonyl group and affect the overall electronic distribution within the molecule. This is evident in the synthesis of alpha-fluorovinyl Weinreb amides, where the fluorine atom plays a crucial role in the selectivity of the olefination reactions .

Chemical Reactions Analysis

Fluorinated acetamides participate in various chemical reactions, including condensation reactions with aldehydes and cyclic ketones to produce alpha-fluorovinyl Weinreb amides . The presence of the fluorine atom can enhance the reactivity of these compounds and influence the selectivity of the reactions. For example, the use of DBU or NaH in the reactions with N-methoxy-N-methyl-(1,3-benzothiazol-2-ylsulfonyl)fluoroacetamide leads to different stereoselectivities, demonstrating the impact of reaction conditions on the outcome .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated acetamides are influenced by the presence of the fluorine atom and the specific substituents on the nitrogen atom. The fluorine atom's high electronegativity can lead to increased polarity, potentially affecting solubility and boiling points. The synthesis of N-monosubstituted fluoroacetamides with various substituents provides a range of compounds with different properties, which could be extrapolated to understand the properties of 2-Fluoro-N-methoxy-N-methylacetamide . Additionally, the carcinogenicity study of o-methoxy derivatives of N-2-fluorenylacetamide indicates that the introduction of methoxy groups and the position of substituents can significantly alter the biological activity of these compounds .

Scientific Research Applications

Synthesis and Reactivity

  • Synthesis of Alpha-fluorovinyl Weinreb Amides and Alpha-fluoroenones : The synthesis and reactivity of N-methoxy-N-methyl-(1,3-benzothiazol-2-ylsulfonyl)fluoroacetamide, a building block for Julia olefination, were explored. This reagent enables the creation of alpha-fluorovinyl Weinreb amides and alpha-fluoroenones, demonstrating its utility as a common fluorinated intermediate in such syntheses (Ghosh et al., 2009).

  • Development of a New Reagent : A new reagent for synthesizing the α,β-unsaturated N-methoxy-N-methyl-amide structural unit was developed using 2-(Benzo[d]thiazol-2-ylsulfonyl)-N-methoxy-N-methylacetamide. This crystalline solid with an indefinite shelf life facilitates the synthesis of the α,β-unsaturated N-methoxy-N-methyl-amide functionality, highlighting its practicality in organic synthesis (Manjunath et al., 2006).

Chemical and Physical Properties

  • Examination of Excess Molar Volumes and Viscosity Deviations : A study on the binary mixtures of N-methylacetamide with 2-methoxyethanol and water explored the excess molar volumes, viscosity deviations, and isentropic compressibility changes. These findings provide insights into the chemical and physical interactions within these mixtures (Victor & Hazra, 2002).

  • Synthesis Process Analysis for Fluthiacet-methyl Intermediate : The synthesis process of 2-Fluoro-4-chloro-5-methoxy carbonyl methylthio phenyl isothiocyanate, an important intermediate in the synthesis of fluthiacet-methyl, was analyzed. This research sheds light on the complexities and practicalities of synthesizing such intermediates in heterocyclic compounds (Qiang, 2013).

Biological and Medicinal Chemistry

  • Synthesis and Antifungal Bioactivity : Methyl 2-methoxyimino-2-{2-[(substituted benzylidene)aminooxymethyl]phenyl}acetate and 2-methoxyimino-2-{2-[(substituted benzylidene)aminooxymethyl]phenyl}-N-methylacetamide derivatives were synthesized and evaluated for their antifungal activities. This study contributes to the understanding of potential antifungal agents (Li & Yang, 2009).

  • Oligonucleotide Modifications for Therapeutic Applications : Research on the synthesis of 2'-fluoro and 2'-methoxy N6-methyladenosine phosphoramidites and their incorporation into oligonucleotides, including siRNAs, highlights the role of such modifications in enhancing stability and potency. This is significant in the context of developing therapeutic siRNAs (Rydzik et al., 2023).

Safety And Hazards

The safety information for 2-Fluoro-N-methoxy-N-methylacetamide includes several hazard statements: H302, H315, H320, H335 . The precautionary statements include P264, P270, P301+P312, P330 . The compound is identified with an exclamation mark pictogram and the signal word "Warning" .

properties

IUPAC Name

2-fluoro-N-methoxy-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8FNO2/c1-6(8-2)4(7)3-5/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZDGUPMUKOMHGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)CF)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-N-methoxy-N-methylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M Chowdhury, SK Mandal, S Banerjee, B Zajc - Molecules, 2014 - mdpi.com
… Julia Kocienski reagent 2-(benzo[d]thiazol-2-ylsulfonyl)-2-fluoro-N-methoxy-N-methylacetamide (1) was prepared from the known 2-(benzo[d]thiazol-2-ylsulfonyl)-N-methoxy-N-…
Number of citations: 12 www.mdpi.com
M Chowdhury - 2010 - academicworks.cuny.edu
… Two key substrates, a fluorinated building block containing Weinreb amide moiety 2-(benzo[d]thiazol-2-ylsulfonyl)-2-fluoro-N-methoxy-Nmethylacetamide and 2-(benzo[d]thiazol-2-ylthio…
Number of citations: 2 academicworks.cuny.edu
G Lemonnier, T Poisson… - European Journal of …, 2013 - Wiley Online Library
We describe straightforward routes either to α‐bromo‐α‐fluoro‐β‐hydroxy amides or to (Z)‐α‐fluoroacrylamides starting from aldehydes, ketones or imine and 2,2‐dibromo‐2‐…

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